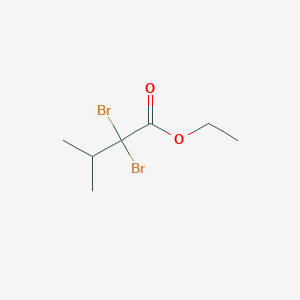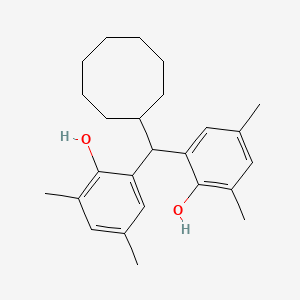
2,2'-(Cyclooctylmethylene)bis(4,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) is an organic compound with the molecular formula C24H32O2 It is a derivative of phenol, characterized by the presence of a cyclooctylmethylene bridge connecting two 4,6-dimethylphenol units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) typically involves the reaction of cyclooctylmethylene chloride with 4,6-dimethylphenol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Ethers or esters, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized as an additive in polymers to enhance thermal stability and as a stabilizer in lubricants and fuels.
Mecanismo De Acción
The mechanism of action of 2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) is primarily related to its antioxidant properties. The phenolic hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This compound may also interact with various molecular targets, including enzymes and receptors, modulating their activity and contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis(4,6-dimethylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Isopropylidenebis(2,6-dimethylphenol)
Uniqueness
2,2’-(Cyclooctylmethylene)bis(4,6-dimethylphenol) is unique due to the presence of the cyclooctylmethylene bridge, which imparts distinct steric and electronic properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
488711-43-9 |
|---|---|
Fórmula molecular |
C25H34O2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2-[cyclooctyl-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C25H34O2/c1-16-12-18(3)24(26)21(14-16)23(20-10-8-6-5-7-9-11-20)22-15-17(2)13-19(4)25(22)27/h12-15,20,23,26-27H,5-11H2,1-4H3 |
Clave InChI |
HXHBSQBNVWNLNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C2CCCCCCC2)C3=CC(=CC(=C3O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)
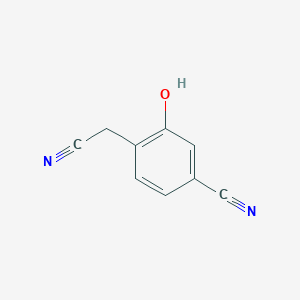
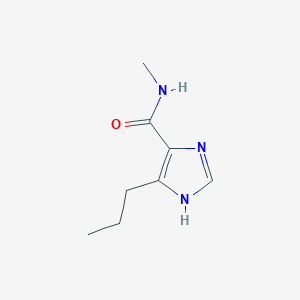
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
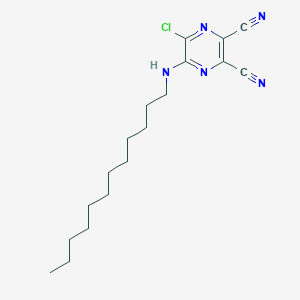
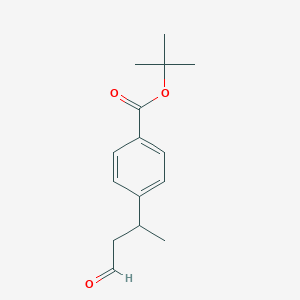
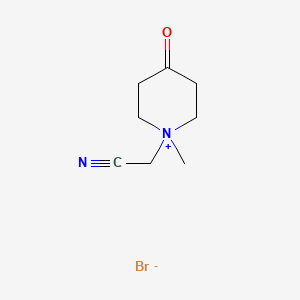
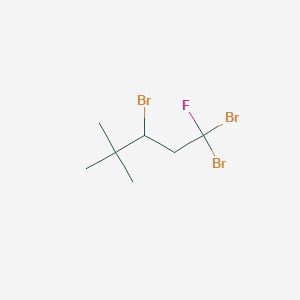
![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
